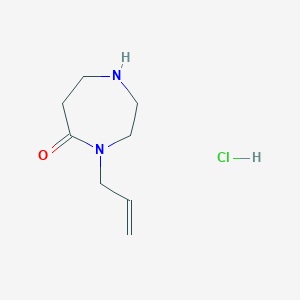![molecular formula C6H10ClF2N3 B1485329 {[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride CAS No. 2098017-34-4](/img/structure/B1485329.png)
{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
Overview
Description
{[1-(Difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride (DFPMA·HCl) is an organic compound that is commonly used in scientific research. It is a versatile compound with a wide range of applications, including synthesis, biological research, and medical research. DFPMA·HCl is a white crystalline powder with a chemical formula of C6H10F2N2·HCl and a molecular weight of 191.57 g/mol. It is soluble in water and alcohol, and has a melting point of 107-109°C.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazole derivatives has been explored for their potential in bioactive studies. For instance, the synthesis and characterization of pyrazole derivatives, including their crystal structures, have been detailed, offering insights into their molecular geometry and potential for antitumor, antifungal, and antibacterial applications. These compounds are synthesized through the reaction of hydroxymethyl pyrazole derivatives with primary amines, further characterized by various spectroscopic methods, and analyzed for their biological activity against breast cancer and microbes (Titi et al., 2020).
Antifungal Activity
A study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated their significant antifungal activity against several phytopathogenic fungi. The synthesis of these compounds and their in vitro mycelia growth inhibition assay reveal the potential of pyrazole derivatives in addressing fungal infections (Du et al., 2015).
Intramolecular Hydrogen Bonding and Reactivity
Research into the intramolecular hydrogen bonding of pyrazole derivatives and its effect on reductive cyclization processes has been conducted. This study provides a deep dive into the molecular structure of pyrazole derivatives, highlighting the significant role of intramolecular hydrogen bonds in the reactivity and synthesis of substituted pyrazoles (Szlachcic et al., 2020).
Corrosion Inhibition
Pyrazole compounds have been identified as effective corrosion inhibitors for pure iron in acidic media. The study presents the inhibitory effect of synthesized bipyrazole compounds on iron corrosion, showcasing their efficiency and suggesting a mechanism of action that involves adsorption and mixed-type inhibition (Chetouani et al., 2005).
Cytotoxic Activity
The synthesis of tridentate bipyrazolic compounds and their evaluation for cytotoxic properties against tumor cell lines provide insights into the potential therapeutic applications of pyrazole derivatives in cancer treatment. These compounds exhibit pronounced cytotoxic activity, highlighting their potential in developing anticancer strategies (Kodadi et al., 2007).
properties
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-4-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-9-2-5-3-10-11(4-5)6(7)8;/h3-4,6,9H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWORJZLRXYBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485247.png)
![(2E)-3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485249.png)
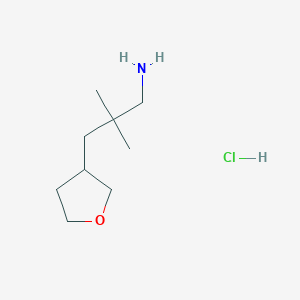
amine hydrochloride](/img/structure/B1485253.png)
amine hydrochloride](/img/structure/B1485254.png)

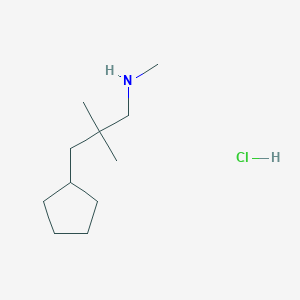
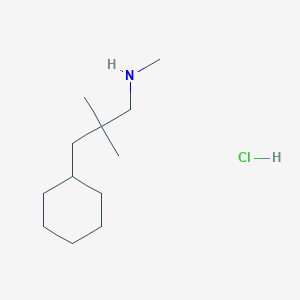
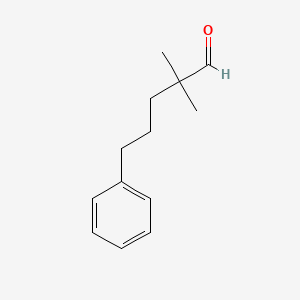
![3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1485261.png)
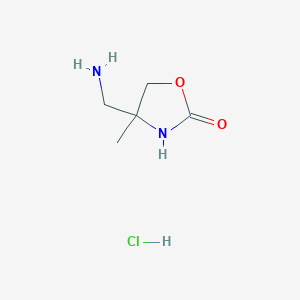
![6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride](/img/structure/B1485266.png)
![3-[2-(4-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1485268.png)
